
Ulipristal acetate
概要
説明
Ulipristal acetate is a synthetic, selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids . It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor . This compound is marketed under various brand names, including Ella, EllaOne, and Esmya .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ulipristal acetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene . The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions . Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagent . The final product is obtained through ethylene glycol condensation, m-chloroperoxy benzoic acid epoxidation, Grignard addition, acid hydrolysis, and acetylation .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves controlling reaction conditions such as temperature, acidity, and reaction time to maximize the production of desired intermediates and minimize side reactions . The use of protective groups and specific solvents like methylene dichloride and ethanol is common in industrial settings .
化学反応の分析
Types of Reactions: Ulipristal acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Utilizes reagents like hydrogen peroxide and metachloroperbenzoic acid.
Reduction: Involves reagents such as sodium borohydride.
Substitution: Often employs methyl lithium or methyl Grignard reagent.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .
科学的研究の応用
Applications in Emergency Contraception
Ulipristal acetate is recognized for its effectiveness as an emergency contraceptive pill (ECP). Clinical trials have demonstrated that it is more effective than levonorgestrel when administered up to 120 hours after unprotected intercourse. A Phase III trial showed that this compound significantly reduced the pregnancy rate compared to levonorgestrel at various time intervals post-intercourse .
Key Findings:
- Efficacy : this compound has been shown to be effective even when taken later than 72 hours after unprotected intercourse, with a lower pregnancy rate observed in treated populations .
- Safety Profile : The adverse effects reported are generally mild and include headache, nausea, and abdominal pain. Most side effects resolve spontaneously without requiring discontinuation of the drug .
Applications in the Treatment of Uterine Fibroids
This compound has been approved for the medical management of symptomatic uterine fibroids, particularly for women who wish to avoid surgery. Clinical studies indicate that it effectively reduces fibroid volume and alleviates associated symptoms such as heavy menstrual bleeding.
Clinical Trial Results:
- Phase III Trials : A study involving 209 women treated with this compound for symptomatic fibroids showed significant reductions in fibroid volume (up to 72%) and high rates of amenorrhea (up to 90%) after repeated treatment courses .
- Long-term Efficacy : Patients undergoing multiple courses of treatment reported sustained symptom relief and fibroid shrinkage over time .
Case Studies
-
Successful Pregnancy Post-Treatment :
- A case report highlighted a 37-year-old woman who underwent treatment with this compound to reduce uterine fibroid size before attempting conception. Following treatment, she achieved a clinical pregnancy three months later, indicating the potential for this compound to facilitate reproductive outcomes in women with fibroids .
- Impact on Quality of Life :
Comparative Efficacy
Application | This compound | Levonorgestrel |
---|---|---|
Effectiveness within 72 hours | Lower pregnancy rate | Higher pregnancy rate |
Amenorrhea rates | Up to 90% | Not applicable |
Common side effects | Mild (headache, nausea) | Similar profile |
作用機序
ウリプリスタル酢酸は、プロゲステロン受容体に結合することによって機能し、拮抗作用と部分アゴニスト作用の両方として作用します . この結合は、プロゲステロンの効果を阻害するため、排卵を抑制し、子宮内膜を変化させて胚の着床を防ぎます . この化合物は、ミフェプリストンに比べて活性は低いものの、グルココルチコイド受容体にも結合します .
類似化合物:
ミフェプリストン: グルココルチコイド活性が高い、別のプロゲステロン受容体拮抗薬です.
レボノルゲストレル: 緊急避妊に使用されるプロゲステロンですが、作用機序が異なります.
独自性: ウリプリスタル酢酸は、プロゲステロン受容体における拮抗作用と部分アゴニスト作用の両方の二重の活性を持つという点でユニークです . この二重の活性により、緊急避妊と子宮筋腫の治療の両方で効果を発揮します .
類似化合物との比較
Mifepristone: Another progesterone receptor antagonist with higher glucocorticoid activity.
Levonorgestrel: A progestin used for emergency contraception but with a different mechanism of action.
Uniqueness: Ulipristal acetate is unique due to its dual activity as both an antagonist and partial agonist at the progesterone receptor . This dual activity allows it to be effective in both emergency contraception and the treatment of uterine fibroids .
生物活性
Ulipristal acetate (UPA) is a synthetic selective progesterone receptor modulator (SPRM) that has garnered attention for its diverse biological activities, particularly in reproductive health. This article delves into the pharmacodynamics, clinical applications, and research findings related to UPA.
This compound functions primarily as an antagonist of progesterone receptors. Its biological activity is characterized by:
- Inhibition of Ovulation : UPA effectively prevents ovulation by blocking the action of progesterone, a key hormone in the menstrual cycle. In animal studies, it has demonstrated significant anti-progestogen activity, inhibiting ovulation in both mice and rats .
- Effects on Uterine Fibroids : UPA has been shown to reduce the size of uterine fibroids and alleviate associated symptoms. It achieves this by down-regulating proliferating nuclear cell antigen expression and inducing apoptosis in leiomyoma cells .
Pharmacokinetics
- Absorption : After oral administration, UPA is rapidly absorbed with a half-life of approximately 32 hours. It binds extensively to plasma proteins (97-99%) and is metabolized through the cytochrome P450 system .
- Metabolites : The pharmacological activity of UPA's metabolites, such as mono-N-demethylated and di-N-demethylated forms, has been studied. The mono-N-demethylated metabolite exhibits significant affinity for progesterone receptors but is less potent than UPA itself .
Clinical Applications
This compound is primarily used in two major areas:
- Emergency Contraception : UPA is effective in preventing pregnancy when taken within 120 hours after unprotected intercourse. It has been shown to have a lower pregnancy rate compared to levonorgestrel, particularly when administered within 72 hours .
- Treatment of Uterine Fibroids : Clinical trials have demonstrated that UPA can significantly reduce fibroid volume and improve symptoms such as heavy menstrual bleeding. In a study involving 209 women, amenorrhea was achieved in 79% after the first treatment course, with a median fibroid volume reduction of 45% .
Efficacy in Preventing Breast Cancer
A pilot study (BC-APPS1) is exploring the potential of UPA to prevent breast cancer in women at moderate to high risk. Participants take UPA daily for up to 12 weeks, with tissue samples collected for analysis .
Long-term Treatment Outcomes
In long-term studies involving repeated courses of UPA for uterine fibroids:
- After four treatment courses, amenorrhea rates remained high (89%-90%).
- Significant reductions in fibroid volume were consistently observed across treatment cycles .
Summary of Findings
特性
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155294 | |
Record name | Ulipristal acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-99-4 | |
Record name | Ulipristal acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ulipristal acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulipristal acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ULIPRISTAL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。